Chloranil
Overview
Description
Chloranil, also known as tetrachloro-1,4-benzoquinone, is a quinone compound with the molecular formula C6Cl4O2. It appears as a yellow solid and is known for its planar molecular structure. This compound functions as a mild oxidant and is more electrophilic than its parent compound, benzoquinone .
Mechanism of Action
Target of Action
Chloranil, also known as tetrachloro-1,4-benzoquinone, is a planar molecule that functions as a mild oxidant . It primarily targets hydrogen atoms in various biochemical reactions, serving as a hydrogen acceptor .
Mode of Action
This compound is more electrophilic than quinone itself . It is used for aromatization reactions, such as the conversion of cyclohexadienes to benzene derivatives . In these reactions, this compound interacts with its targets (hydrogen atoms) and accepts them, leading to changes in the structure of the target molecules .
Biochemical Pathways
This compound affects the biochemical pathways involved in the aromatization of cyclohexadienes to benzene derivatives
Pharmacokinetics
It’s known that this compound is a planar molecule, which suggests it may have unique distribution and bioavailability characteristics .
Result of Action
The primary result of this compound’s action is the conversion of cyclohexadienes to benzene derivatives . This conversion is achieved through the acceptance of hydrogen atoms, leading to changes in the molecular structure of the target compounds .
Preparation Methods
Chloranil can be synthesized through several methods:
-
Chlorination of Phenol: : Phenol is chlorinated to produce hexachlorocyclohexa-2,5-dien-1-one (hexachlorophenol). This intermediate is then hydrolyzed to yield this compound: [ \text{C}_6\text{H}_5\text{OH} + 6\text{Cl}_2 \rightarrow \text{C}_6\text{Cl}_6\text{O} + 6\text{HCl} ] [ \text{C}_6\text{Cl}_6\text{O} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{Cl}_4\text{O}_2 + 2\text{HCl} ] This method involves the use of chlorine gas and hydrochloric acid .
-
Chlorination of Hydroquinone: : Hydroquinone is chlorinated with chlorine gas in hydrochloric acid to form tetrachlorohydroquinone, which is then oxidized by passing a mixture of chlorine and air or oxygen through the reaction mixture .
Chemical Reactions Analysis
Chloranil undergoes various types of chemical reactions:
Oxidation: this compound serves as a mild oxidant and is used in dehydrogenation reactions.
Substitution: Secondary amines react with this compound to form colored derivatives, which are useful for testing the presence of secondary amines.
Common reagents used in these reactions include palladium catalysts, tosyl-protected amines, and various solvents such as dimethyl sulfoxide (DMSO) and potassium tert-butoxide (KOtBu) .
Scientific Research Applications
Chloranil has a wide range of applications in scientific research:
Comparison with Similar Compounds
Chloranil can be compared with other similar compounds such as:
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Like this compound, DDQ is a quinone compound used as an oxidizing agent.
Chloranilic Acid: This compound is similar to this compound but contains hydroxyl groups instead of chlorine atoms.
This compound’s uniqueness lies in its mild oxidizing properties and its ability to serve as a hydrogen acceptor in various chemical reactions .
Properties
IUPAC Name |
2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNWTBMOAKPKBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl4O2 | |
Record name | CHLORANIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19970 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CHLORANIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020266 | |
Record name | Chloranil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chloranil is a yellow powder with a slight odor. (NTP, 1992), Dry Powder, Golden yellow solid; [Merck Index] Yellow or green powder; [MSDSonline], YELLOW SOLID IN VARIOUS FORMS. | |
Record name | CHLORANIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19970 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloranil | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4278 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CHLORANIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Sublimes (NTP, 1992), Sublimes, SUBLIMES AT BOILING POINT | |
Record name | CHLORANIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19970 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CHLORANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), ALMOST INSOL IN COLD PETROLEUM ETHER, COLD ALCOHOL; SPARINGLY SOL IN CHLOROFORM, CARBON DISULFIDE, CARBON TETRACHLORIDE; SOLUBLE IN ETHER. INSOLUBLE IN WATER., g/100 g: in acetone 33, ether 16, dimethylformamide 5.4, solvent naphtha 5.4, benzene 1.3, methanol about 0.1, carbon tetrachloride about 0.1, dibutyl phthalate about 0.1, ALMOST INSOL IN WATER (1:4000), In water, 250 mg/l at room temperature, Solubility in water: none | |
Record name | CHLORANIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19970 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CHLORANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORANIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.97 (NTP, 1992) - Denser than water; will sink, 1.97, Relative density (water = 1): 2.0 | |
Record name | CHLORANIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19970 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CHLORANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORANIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 8.5 | |
Record name | CHLORANIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0 mmHg at 68 °F approximately (NTP, 1992), 0.0000051 [mmHg], 5.1X10-6 MM HG @ 25 °C, Vapor pressure, Pa at 25 °C: | |
Record name | CHLORANIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19970 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chloranil | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4278 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CHLORANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORANIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
FUNGICIDAL PROPERTIES... ACTIVITY ATTRIBUTED TO ROLE IN OXIDATION-REDUCTION PROCESSES AND TO INHIBITION OF CARBOXYLASES., ... Tetrachloro-1,4-benzoquinone, a cmpd previously shown to inactivate glutathione S-transferases very efficiently by covalent binding in or close to the active site, completely prevented the alkylation of the enzyme by iodoacetamide, indicating that the reaction had taken place with the cysteine residues. ... Evidence was obtained for the covalent binding of three benzoquinone molecules per subunit, ie equivalent to the number of cysteine residues present. This threefold binding /resulted/ with a fourfold molar excess of the benzoquinone, illustrating high reactivity of this cmpd. Comparison of the number of amino acid residues modified by tetrachloro-1,4-benzoquinone with the decr of catalytic activity revealed an almost complete inhibition after modification of one cysteine residue. | |
Record name | CHLORANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
GOLDEN-YELLOW PLATELETS FROM ACETIC ACID OR ACETONE; MONOCLINIC PRISMS FROM BENZENE OR TOLUENE OR BY SUBLIMATION IN VACUO, YELLOW LEAFLETS OR PRISMS | |
CAS No. |
118-75-2 | |
Record name | CHLORANIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19970 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chloranil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloranil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloranil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrachloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloranil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrachloro-p-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.887 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORANIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01W5X7N5XV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLORANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORANIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
552 °F (decomposes) (NTP, 1992), 292 °C (SEALED TUBE), 290 °C | |
Record name | CHLORANIL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19970 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CHLORANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORANIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0780 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of chloranil?
A1: this compound's molecular formula is C6Cl4O2, and its molecular weight is 245.88 g/mol.
Q2: How is this compound characterized spectroscopically?
A2: this compound can be characterized using various spectroscopic techniques:
- Infrared (IR) Spectroscopy: Reveals characteristic vibrational frequencies associated with specific functional groups, such as C=O and C-Cl bonds. []
- UV-Visible Spectroscopy: Exhibits characteristic absorption bands in the UV-Visible region due to electronic transitions, particularly π-π* transitions. [, , , ]
- Electron Spin Resonance (ESR): Can detect the presence of this compound radical anions generated upon electron transfer reactions. [, , ]
- Nuclear Quadrupole Resonance (NQR): Provides information about the electronic environment around the chlorine atoms in the molecule. []
Q3: Is this compound stable in aqueous solutions?
A3: this compound undergoes hydrolysis in aqueous solutions, with the rate being pH-dependent. Its half-life at pH 7 is estimated to be slightly over 1 hour. []
Q4: Does this compound react with hydrogen peroxide?
A4: Yes, this compound reacts with hydrogen peroxide in a pH-dependent manner at rates substantially greater than the rate of spontaneous hydrolysis. []
Q5: What is the impact of solvent polarity on this compound reactions?
A5: The rate of this compound reactions generally increases with increasing solvent polarity, suggesting stabilization of the polar transition state. [, ]
Q6: How does this compound interact with electron donors?
A6: this compound acts as a strong electron acceptor and readily forms charge-transfer complexes with a variety of electron donors, including aromatic hydrocarbons, amines, and metal complexes. [, , , , , , , , , , , , , , , ]
Q7: Can this compound act as a catalyst in organic synthesis?
A7: Yes, this compound, in conjunction with molybdenum complexes, can catalyze Friedel-Crafts-type alkylation reactions of benzene derivatives with alkenes and alcohols. [] This catalytic system exhibits regioselectivity, favoring ortho/para substitution and Markovnikov addition, supporting an electrophilic aromatic substitution mechanism. []
Q8: How does this compound participate in dehydrogenation reactions?
A8: this compound is an effective oxidizing agent and can dehydrogenate hydrocarbons containing a -CH-CH- group adjacent to an aromatic nucleus or a double bond. This reaction is believed to proceed through a free radical mechanism. []
Q9: How is computational chemistry used to study this compound and its complexes?
A9: Computational methods, like density functional theory (DFT) and MP2 calculations, provide insights into:
- Structure and stability of this compound complexes: By predicting preferred conformations and binding energies. [, ]
- Electronic properties and charge transfer interactions: Through analysis of molecular orbitals, charge distributions, and spectroscopic data. [, ]
Q10: Does this compound exhibit biological activity?
A10: this compound has been studied for its antifungal properties. [] It can interact with biological systems, impacting electron transport and enzyme activity. [, , ]
Q11: How does this compound interact with glutathione S-transferases?
A11: this compound can bind to rat liver glutathione S-transferases (GST), inhibiting their enzymatic activity. This interaction is not through competitive inhibition but rather direct binding to the protein. []
Q12: What are the environmental concerns associated with this compound?
A12: this compound is a known oxidation product of pentachlorophenol (PCP), a persistent organic pollutant. Its presence in the environment raises concerns due to its potential biocidal properties and possible genotoxic effects. []
Q13: What approaches are being explored for this compound degradation?
A13: Research is focusing on the use of nanomaterials, such as nanocrystalline cellulose/TiO2 composites, for the solar photocatalytic degradation of this compound. [] This method offers a promising environmentally friendly approach for pollutant remediation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.